molecular formula C9H18ClNO3 B10830160 2-Amino-8-oxononanoic acid (hydrochloride)

2-Amino-8-oxononanoic acid (hydrochloride)

Cat. No.: B10830160
M. Wt: 223.70 g/mol
InChI Key: QTDWYTJZOVZAIY-UHFFFAOYSA-N
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Description

2-Amino-8-oxononanoic acid (hydrochloride) is the hydrochloride form of 2-Amino-8-oxononanoic acid. This compound is an amino acid that can be incorporated into proteins in Escherichia coli through genetic engineering. It is particularly efficient in labeling proteins with different probes in a site-specific manner under mild conditions close to physiological pH .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-8-oxononanoic acid (hydrochloride) typically involves the reaction of 2-Amino-8-oxononanoic acid with hydrochloric acid to form the hydrochloride salt. The reaction is carried out under controlled conditions to ensure the purity and stability of the product .

Industrial Production Methods

Industrial production of 2-Amino-8-oxononanoic acid (hydrochloride) involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The compound is then purified through crystallization or other suitable methods to obtain the final product in its hydrochloride form .

Chemical Reactions Analysis

Types of Reactions

2-Amino-8-oxononanoic acid (hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the compound .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

2-Amino-8-oxononanoic acid (hydrochloride) has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-8-oxononanoic acid (hydrochloride) involves its incorporation into proteins through genetic engineering. The compound acts as a site-specific label, allowing for the precise modification of proteins with various probes. This labeling is achieved under mild conditions close to physiological pH, ensuring the stability and functionality of the modified proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-8-oxononanoic acid (hydrochloride) is unique due to its efficient site-specific labeling of proteins under mild conditions. This property makes it particularly valuable in genetic and protein engineering studies, where precise modifications are essential .

Properties

Molecular Formula

C9H18ClNO3

Molecular Weight

223.70 g/mol

IUPAC Name

2-amino-8-oxononanoic acid;hydrochloride

InChI

InChI=1S/C9H17NO3.ClH/c1-7(11)5-3-2-4-6-8(10)9(12)13;/h8H,2-6,10H2,1H3,(H,12,13);1H

InChI Key

QTDWYTJZOVZAIY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCCCCC(C(=O)O)N.Cl

Origin of Product

United States

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